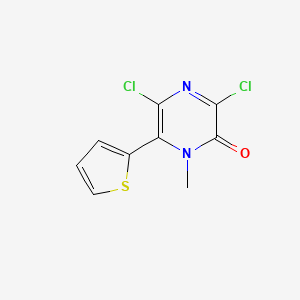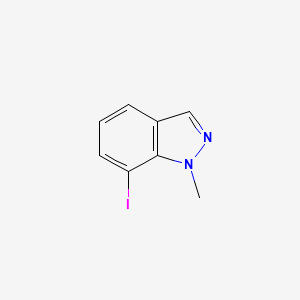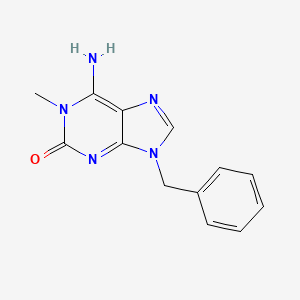
6-Amino-9-benzyl-1-methyl-1H-purin-2(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-9-benzyl-1-methyl-1H-purin-2(9H)-one is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-benzyl-1-methyl-1H-purin-2(9H)-one typically involves multi-step organic reactions. One common method includes the alkylation of a purine precursor with benzyl and methyl groups under controlled conditions. The reaction may involve the use of bases such as sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-9-benzyl-1-methyl-1H-purin-2(9H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to modify the purine ring or the benzyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce deaminated or hydrogenated products.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with nucleic acids and proteins.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or viral infections.
Industry: Use in the synthesis of pharmaceuticals or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 6-Amino-9-benzyl-1-methyl-1H-purin-2(9H)-one would depend on its specific biological target. It may interact with enzymes or receptors involved in nucleotide synthesis or signaling pathways. Detailed studies would be required to elucidate its exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant that is also a purine derivative.
Theobromine: Another purine alkaloid found in cocoa.
Uniqueness
6-Amino-9-benzyl-1-methyl-1H-purin-2(9H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other purines.
Properties
CAS No. |
87469-61-2 |
|---|---|
Molecular Formula |
C13H13N5O |
Molecular Weight |
255.28 g/mol |
IUPAC Name |
6-amino-9-benzyl-1-methylpurin-2-one |
InChI |
InChI=1S/C13H13N5O/c1-17-11(14)10-12(16-13(17)19)18(8-15-10)7-9-5-3-2-4-6-9/h2-6,8H,7,14H2,1H3 |
InChI Key |
KFBJOCJUXQCELH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C(=NC1=O)N(C=N2)CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


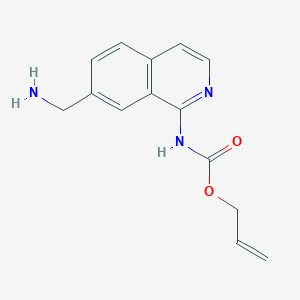
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B11857470.png)
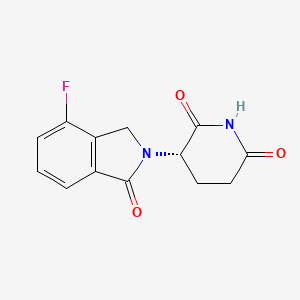
![tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11857485.png)

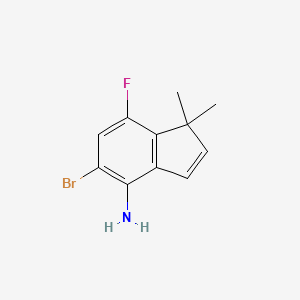
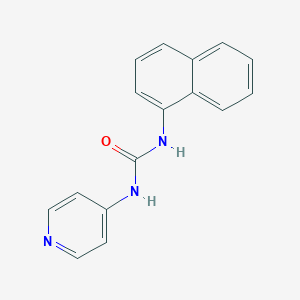
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11857506.png)
![N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide](/img/structure/B11857521.png)
![4(3H)-Quinazolinone, 3-[2-(chloromethyl)-1-aziridinyl]-2-ethyl-](/img/structure/B11857525.png)
![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11857531.png)
